molecular formula C27H28FN5O2S2 B15101539 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15101539
M. Wt: 537.7 g/mol
InChI Key: CGGICVZGMLQFBV-XLNRJJMWSA-N
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Description

The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features a combination of fluorophenyl, piperazine, thiazolidinone, and pyridopyrimidinone moieties. Compounds with such intricate structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the thiazolidinone and pyridopyrimidinone frameworks. Typical synthetic routes may include:

    Formation of Piperazine Derivative: Starting with a suitable piperazine precursor, the fluorophenyl group can be introduced via nucleophilic substitution.

    Construction of Thiazolidinone Ring: This can be achieved through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound.

    Assembly of Pyridopyrimidinone Core: This step may involve a multi-component reaction, such as a Biginelli reaction, to form the pyridopyrimidinone core.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorophenyl and piperazine moieties suggest potential activity as a ligand for various receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their activity as antipsychotics, antidepressants, and anticancer agents.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as a receptor ligand, it may bind to the receptor and modulate its activity. The molecular targets and pathways involved could include neurotransmitter receptors, enzymes, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-[4-(2-bromophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural motifs, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H28FN5O2S2

Molecular Weight

537.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28FN5O2S2/c1-18(2)10-12-33-26(35)22(37-27(33)36)17-19-24(29-23-9-5-6-11-32(23)25(19)34)31-15-13-30(14-16-31)21-8-4-3-7-20(21)28/h3-9,11,17-18H,10,12-16H2,1-2H3/b22-17-

InChI Key

CGGICVZGMLQFBV-XLNRJJMWSA-N

Isomeric SMILES

CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S

Canonical SMILES

CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S

Origin of Product

United States

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